molecular formula C7H7N3S B3111488 Thieno[3,4-c]pyridine-1,3-diamine CAS No. 1824592-95-1

Thieno[3,4-c]pyridine-1,3-diamine

Cat. No.: B3111488
CAS No.: 1824592-95-1
M. Wt: 165.22
InChI Key: JIYMFUNFKNXSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[3,4-c]pyridine-1,3-diamine (CAS 1824592-95-1) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This fused bicyclic heteroaromatic compound features a thienopyridine core, a scaffold known for its diverse biological activities. Compounds with this core structure are frequently investigated for their potential to interact with various biological targets. While specific biological data for this exact diamine derivative is limited in public sources, closely related fused heterocyclic systems, such as pyrrolo[3,4-c]pyridines, have demonstrated a broad spectrum of pharmacological properties in scientific literature. These include promising analgesic, antidiabetic, antimicrobial, and antitumor activities . The presence of two amine functional groups on the thieno[3,4-c]pyridine scaffold makes it a versatile intermediate for synthetic chemists. It can be readily functionalized to create novel compound libraries for high-throughput screening or to optimize structure-activity relationships (SAR) in lead optimization programs. Researchers can leverage this compound to develop new molecular entities for potential application in nervous system disorders, immune system diseases, and metabolic conditions . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting. Basic product identifiers include: Molecular Formula: C 7 H 7 N 3 S and Molecular Weight: 165.22 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thieno[3,4-c]pyridine-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-6-4-1-2-10-3-5(4)7(9)11-6/h1-3H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMFUNFKNXSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(SC(=C21)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms in Thieno 3,4 C Pyridine 1,3 Diamine Synthesis and Transformations

Mechanistic Pathways of Cyclization Reactions

The construction of the fused thieno[3,4-c]pyridine (B8695171) ring system can be achieved through several mechanistic routes, broadly categorized as intramolecular cyclizations and intermolecular condensations.

Intramolecular cyclization represents a powerful strategy for forming the thieno[3,4-c]pyridine core, often involving the formation of a carbon-nitrogen or carbon-sulfur bond on a pre-functionalized precursor. A prominent example of such a mechanism is the transition-metal-catalyzed C-H amination.

For instance, a plausible route could involve a suitably substituted thiophene (B33073) bearing a side chain that can undergo intramolecular cyclization to form the fused pyridine (B92270) ring. One such advanced mechanistic approach is rhodium-catalyzed C-H insertion. In a hypothetical pathway, a 3-amino-4-carbamoylthiophene precursor could be N-functionalized with a group that, upon activation by a rhodium catalyst, undergoes intramolecular C-H amination onto the thiophene ring to form the pyridine ring. This process typically involves an oxidative cyclization mechanism where the catalyst facilitates the formation of a nitrenoid intermediate, which then inserts into a proximal C-H bond.

Intermolecular reactions, where two or more separate molecules combine, are a common and versatile method for constructing heterocyclic systems. The most relevant pathway in this context is the Gewald reaction, a multi-component condensation for synthesizing polysubstituted 2-aminothiophenes. wikipedia.org A variation of this reaction can be envisioned for the synthesis of the thieno[3,4-c]pyridine core.

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between a ketone or aldehyde and an α-cyanoester, catalyzed by a base like morpholine (B109124) or triethylamine (B128534). wikipedia.org This is followed by the addition of elemental sulfur to the activated methylene (B1212753) group, leading to a sulfurated intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 2-aminothiophene product. wikipedia.org To construct the Thieno[3,4-c]pyridine-1,3-diamine (B2366098), one could hypothetically start from a 1,3-dicarbonyl compound, a source of ammonia (B1221849) (for the amine groups), and a cyanomethylene reagent in the presence of sulfur.

Another established intermolecular pathway involves building the pyridine ring onto a pre-existing thiophene. For example, the synthesis of thieno[3,4-c]pyridines has been achieved through the condensation of 3,4-dimethylpyridine (B51791) derivatives with sulfides, followed by oxidation and thermal rearrangement. abertay.ac.uk Similarly, multicomponent reactions involving a substituted thiophene, an aldehyde, and an amine source can lead to the fused pyridine ring through a series of condensation and cyclization steps. nih.gov

Role of Catalysts and Reagents in Reaction Mechanism Elucidation

Catalysts and reagents are fundamental to directing the reaction toward the desired thieno[3,4-c]pyridine product, often playing a key role in activating substrates and controlling the reaction mechanism.

In intramolecular C-H amination reactions, dirhodium catalysts, such as [Rh₂(esp)₂], are particularly effective. These catalysts facilitate the oxidative cyclization by forming a metal-nitrenoid intermediate, which is crucial for the subsequent C-H insertion step. The choice of ligand on the rhodium center can significantly influence the efficiency and selectivity of the reaction.

For intermolecular condensation pathways like the Gewald reaction, the choice of base is critical. Amine bases such as morpholine, piperidine (B6355638), or triethylamine are commonly used to catalyze the initial Knoevenagel condensation step. wikipedia.orgmdpi.com In some syntheses of related thienopyridines, strong acids like trifluoroacetic acid (TfOH) have been employed to catalyze cyclization steps, such as in the Pomeranz-Fritsch reaction. nih.gov Palladium catalysts, often used with specific phosphine (B1218219) ligands like X-Phos, have been instrumental in direct C-H arylation reactions on thienopyridine scaffolds, demonstrating their role in post-synthesis functionalization. mdpi.com

The table below summarizes the roles of various catalysts and reagents in the synthesis of thienopyridine systems.

Catalyst/ReagentReaction TypeMechanistic Role
Dirhodium acetate Intramolecular C-H AminationForms reactive nitrenoid intermediate for C-H insertion.
Morpholine/Piperidine Gewald CondensationBase catalyst for the initial Knoevenagel condensation step. wikipedia.org
Palladium(II) Acetate C-H ArylationCatalyst for direct functionalization of the heterocyclic core. mdpi.com
Trifluoroacetic Acid (TfOH) Pomeranz-Fritsch CyclizationAcid catalyst promoting electrophilic aromatic substitution and cyclization. nih.gov

Nucleophilic and Electrophilic Pathways for Amine Group Introduction and Modification

The 1,3-diamine functionality on the pyridine ring of the target molecule dictates much of its chemical reactivity. These amine groups are inherently nucleophilic due to the lone pair of electrons on the nitrogen atoms.

Introduction of Amine Groups: The amine groups are typically incorporated during the ring synthesis itself. In intermolecular condensation reactions, ammonia or its equivalents are used as the nitrogen source, which becomes integrated into the pyridine ring as amino substituents.

Modification of Amine Groups: Once the this compound scaffold is formed, the primary amine groups can act as nucleophiles in a variety of reactions. They can undergo acylation, alkylation, and arylation when treated with suitable electrophiles like acyl chlorides, alkyl halides, or aryl halides. The nucleophilicity generally follows the trend of secondary amines > primary amines > ammonia, although this can be heavily influenced by steric hindrance. The lone pairs on the amine nitrogens can also attack electrophilic centers, initiating further chemical transformations. For instance, an unusual oxidative dimerization has been observed in the related 3-aminothieno[2,3-b]pyridine series, where treatment with an oxidizing agent leads to the formation of new C-C and C-N bonds. acs.org

Regioselectivity and Stereoselectivity in Synthetic Reactions

Controlling the precise arrangement of atoms is a central challenge in chemical synthesis. In the context of this compound, this manifests as controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the bonds).

Regioselectivity: The formation of the [3,4-c] isomer over other possibilities (like [2,3-b], [3,2-c], etc.) is a question of regioselectivity. This is determined by the substitution pattern of the starting materials. For example, in a synthesis starting from a substituted pyridine, the cyclization to form the thiophene ring must be directed to the 4- and 5-positions. In pyridyne chemistry, it has been shown that substituents can control the regioselectivity of nucleophilic addition. nih.govnih.gov An electron-withdrawing group at a specific position on the pyridyne intermediate can polarize the triple bond, directing the incoming nucleophile to a specific carbon and thus controlling the final substitution pattern. nih.gov This principle, known as the aryne distortion model, can be applied to design precursors that selectively yield the [3,4-c] fusion. nih.gov Solvent choice can also dramatically influence regioselectivity in condensation reactions. wikipedia.org

The table below illustrates how solvent choice can impact regioselectivity in related heterocyclic syntheses.

SolventSolvent TypeRegioselectivity
Ethanol Polar ProticOften leads to mixtures of regioisomers.
Acetic Acid Polar ProticCan favor specific isomers but may require harsh conditions.
DMAc / DMF Aprotic (strong dipole)Significantly improves regioselectivity in many condensation reactions. wikipedia.org

Stereoselectivity: While the core this compound is planar and achiral, stereoselectivity becomes important when chiral centers are introduced, for example, through substitution on the side chains or during certain cyclization reactions. Rhodium-catalyzed C-H amination reactions can be stereospecific, meaning the chirality of the starting material is retained in the product. This allows for the synthesis of enantiopure derivatives if a chiral precursor is used.

Tautomeric Equilibria and Their Mechanistic Implications

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in several tautomeric forms, primarily through amine-imine tautomerism. The diamine form is in equilibrium with its imine tautomers, where a proton has migrated from an exocyclic nitrogen to the pyridine ring nitrogen.

This equilibrium is significant because the different tautomers exhibit distinct chemical properties. The amine tautomer emphasizes the nucleophilic character of the exocyclic nitrogen atoms. In contrast, the imine tautomer possesses both nucleophilic (the remaining amine group) and electrophilic (the imine carbon) sites, potentially leading to different reaction pathways. The stability and predominance of one tautomer over another can be influenced by factors such as the solvent, pH, and temperature. mdpi.com For example, studies on 2-aminopyridine (B139424) show that it exists as an equilibrium mixture of the amino and imino forms, with the amino form being the most stable. nih.govnih.gov This tautomeric equilibrium can have profound mechanistic implications; a reaction may proceed through a minor, but more reactive, tautomer. Understanding and controlling this equilibrium is therefore essential for predicting and directing the reactivity of this compound. nih.gov

Derivatization and Analogues of Thieno 3,4 C Pyridine 1,3 Diamine

Functionalization of the Amine Groups

The primary amine groups at the 1- and 3-positions of the thieno[3,4-c]pyridine (B8695171) core are nucleophilic and readily undergo reactions with various electrophiles. This allows for the introduction of a diverse range of functional groups, which can significantly modulate the physicochemical and biological properties of the parent molecule.

The acylation of the amine groups of thieno[3,4-c]pyridine-1,3-diamine (B2366098) can be readily achieved using standard acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents. These reactions typically proceed under basic conditions to neutralize the acid byproduct and deprotonate the amine, enhancing its nucleophilicity. The products of these reactions are the corresponding amides. Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be obtained. The introduction of acyl groups can influence the electronic properties of the molecule and provide handles for further functionalization.

Table 1: Representative Acylation Reactions of Diamino Aromatic Compounds

Acylating AgentReagent/CatalystExpected Product
Acetyl chloridePyridine (B92270) or Triethylamine (B128534)N,N'-(Thieno[3,4-c]pyridine-1,3-diyl)diacetamide
Benzoyl chlorideSodium hydroxideN,N'-(Thieno[3,4-c]pyridine-1,3-diyl)dibenzamide
Acetic anhydride (B1165640)Mild heatingN,N'-(Thieno[3,4-c]pyridine-1,3-diyl)diacetamide
Phthalic anhydrideHarsh conditions (e.g., boiling DMF)Fused polyheterocyclic systems

Note: This table is illustrative and based on general reactivity principles of aromatic diamines. Specific reaction conditions for this compound may vary.

Research on related diaminopyridine derivatives has shown that acylation can lead to the formation of complex heterocyclic systems. For instance, the reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with phthalic anhydride under harsh conditions results in the formation of a polyheterocyclic system through a cascade of acylation and condensation reactions nih.gov.

N-alkylation of the amine groups introduces alkyl substituents, which can alter the steric and electronic environment of the molecule. Alkylation can be accomplished using alkyl halides, sulfates, or other alkylating agents. Similar to acylation, the degree of alkylation (mono-, di-, tri-, or tetra-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reactants. The lone pair of electrons on the pyridine nitrogen can also undergo alkylation, leading to the formation of pyridinium (B92312) salts abertay.ac.uk.

Table 2: Potential Alkylation Reactions of Diamino Thienopyridines

Alkylating AgentReagent/CatalystExpected Product
Methyl iodidePotassium carbonateN1,N1,N3,N3-Tetramethylthis compound
Ethyl bromideSodium hydrideN1,N3-Diethylthis compound
Benzyl chlorideTriethylamineN1,N3-Dibenzylthis compound

Note: This table presents potential outcomes based on the general reactivity of aromatic amines. Specific experimental validation for this compound is required.

The primary amine groups of this compound can readily condense with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting imine derivatives contain a C=N double bond and can exist as stable, isolable compounds, particularly when the substituents on the nitrogen and carbon atoms are aromatic. Schiff bases are versatile intermediates in organic synthesis and have been widely studied for their diverse biological activities.

The reaction of a diamine like this compound with a dicarbonyl compound or two equivalents of a monocarbonyl compound can lead to the formation of bis-Schiff bases. These molecules can act as tetradentate ligands in coordination chemistry.

Table 3: Examples of Schiff Base Formation with Diamino Compounds

Carbonyl CompoundReaction ConditionsExpected Product
BenzaldehydeEthanolic solution, refluxN,N'-(Thieno[3,4-c]pyridine-1,3-diyl)bis(1-phenylmethanimine)
SalicylaldehydeMethanolic solution, reflux2,2'-((1E,1'E)-(Thieno[3,4-c]pyridine-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
AcetoneAcid catalyst, refluxN,N'-(Thieno[3,4-c]pyridine-1,3-diyl)bis(propan-2-imine)

Note: The products listed are based on the expected condensation reactions of primary diamines with carbonyl compounds.

Substitution Reactions on the Thiophene (B33073) Ring

The thiophene ring in the thieno[3,4-c]pyridine system is generally susceptible to electrophilic substitution reactions. The presence of the electron-donating amine groups at positions 1 and 3 would further activate the thiophene ring towards electrophilic attack. However, the precise position of substitution will be influenced by the directing effects of both the fused pyridine ring and the amino substituents. In related thienopyridine systems, electrophilic substitution on the thiophene ring has been documented. For instance, bromination of 4-chlorothieno[3,2-c]pyridine (B1590513) has been shown to occur on the thiophene ring abertay.ac.uk.

Substitution Reactions on the Pyridine Ring

The pyridine ring is generally electron-deficient and thus more susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the nitrogen atom (positions 4, 6, and 7 in the thieno[3,4-c]pyridine system) abertay.ac.uk. The presence of electron-donating amino groups can, however, activate the pyridine ring towards electrophilic substitution, although this is generally less favorable than on the thiophene ring. Electrophilic substitution on the pyridine ring, such as nitration and halogenation, typically requires harsh reaction conditions nih.govabertay.ac.ukyoutube.comchemrxiv.orgnsf.gov. The position of substitution is generally directed to the 3- and 5-positions relative to the nitrogen atom.

Synthesis of Fused Ring Systems Containing this compound Moieties

The this compound scaffold can serve as a building block for the synthesis of more complex, fused polyheterocyclic systems. The reactive amine groups can participate in cyclization reactions with appropriate bifunctional reagents. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidine (B1678525) rings, resulting in a pyrimido[4',5':4,5]thieno[3,4-c]pyridine system. Similarly, reaction with reagents containing a hydrazine (B178648) moiety can be a pathway to fused triazole or other nitrogen-containing heterocyclic rings.

The synthesis of various fused thienopyridines, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and triazolo[4,3-a]pyrimidinones, has been reported starting from functionalized thienopyridine precursors nih.govmdpi.comresearchgate.net. These examples highlight the potential of the this compound core to be elaborated into diverse and complex heterocyclic architectures.

Pyrimidine Annulation

The fusion of a pyrimidine ring to the thieno[3,4-c]pyridine core results in the formation of pyrimido[5',4':4,5]thieno[3,4-c]pyridines. This is typically achieved by reacting the o-diamine with a synthon that provides the C-N-C fragment of the pyrimidine ring. Common reagents for this transformation include 1,3-dielectrophiles or their equivalents.

While specific examples starting from this compound are not extensively documented, analogous reactions with other o-aminothienopyridine derivatives provide insight into potential synthetic routes. For instance, the reaction of 3-amino-2-cyanothieno[2,3-b]pyridines with formamide (B127407) or formic acid leads to the formation of the corresponding pyrimido[4',5':4,5]thieno[2,3-b]pyridine derivatives nih.gov. In a similar vein, the cyclization of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate with various reagents can yield pyrido[4',3':4,5]thieno[2,3-d]pyrimidines nih.gov.

A plausible synthetic approach for the pyrimidine annulation of this compound would involve its reaction with reagents such as diethyl malonate, ethyl acetoacetate, or formamide under appropriate conditions to construct the fused pyrimidine ring.

Table 1: Examples of Pyrimidine Annulation on Thienopyridine Scaffolds

Starting Material Reagent Product Reference
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Formamide 7-(5-bromobenzofuran-2-yl)pyrimido[4',5':4,5]thieno[2,3-b]pyridin-4-amine nih.gov
3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile Formic Acid 7-(5-bromobenzofuran-2-yl)-3H-pyrimido[4',5':4,5]thieno[2,3-b]pyridin-4-one nih.gov

Pyrazine (B50134) Annulation

The annulation of a pyrazine ring onto the this compound core would lead to the formation of pyrazino[2',3':4,5]thieno[3,4-c]pyridines. This transformation is typically achieved by the condensation of an o-diamine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or its derivatives.

The reaction involves the initial formation of a diimine intermediate, which then undergoes cyclization and subsequent aromatization to yield the fused pyrazine ring. The choice of the 1,2-dicarbonyl compound allows for the introduction of various substituents onto the newly formed pyrazine ring, providing a route to a library of derivatives.

Pyrazole (B372694) Annulation

The construction of a pyrazole ring fused to the thieno[3,4-c]pyridine system can result in the formation of pyrazolo[4',3':4,5]thieno[3,4-c]pyridines. This can be accomplished through the reaction of the o-diamine with reagents that can provide the remaining three atoms of the pyrazole ring.

One common method for the synthesis of fused pyrazoles involves the reaction of a hydrazine derivative with a 1,3-dielectrophilic species. In the context of this compound, one of the amino groups could be first converted into a hydrazine moiety, which could then react with a β-ketoester or a similar 1,3-dicarbonyl compound to form the fused pyrazole ring.

Alternatively, methods for the synthesis of isomeric pyrazolo[3,4-b]pyridines often involve the cyclization of 5-aminopyrazole derivatives with unsaturated ketones or 1,3-dicarbonyl compounds mdpi.commdpi.com. These strategies highlight the versatility of condensation reactions in the formation of fused pyrazole systems.

Table 2: Examples of Pyrazole Annulation on Pyridine and Pyrazole Scaffolds

Starting Material Reagent Product Reference
5-Amino-1-phenylpyrazole Unsaturated ketone Pyrazolo[3,4-b]pyridine derivative mdpi.com
5-Aminopyrazole 1,3-Dicarbonyl compound 1H-Pyrazolo[3,4-b]pyridine mdpi.com

Triazole Annulation

The fusion of a triazole ring to the thieno[3,4-c]pyridine backbone would yield triazolo[4',5':4,5]thieno[3,4-c]pyridines. A common and effective method for the formation of a fused 1,2,3-triazole ring is through the diazotization of an o-diamine followed by intramolecular cyclization.

This reaction is typically carried out by treating the o-diamine with nitrous acid (HONO), which can be generated in situ from sodium nitrite (B80452) and a strong acid libretexts.orgmsu.edulibretexts.org. The resulting bis-diazonium salt can then undergo cyclization to form the stable, aromatic triazole ring. An analogous strategy has been successfully employed in the synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines from 2,3-diamino-furo[2,3-c]pyridines semanticscholar.org. This suggests that a similar approach would be viable for the synthesis of the corresponding triazolo-thienopyridine derivative from this compound.

Other Fused Systems

The reactivity of the o-diamine functionality in this compound opens up possibilities for the synthesis of various other fused heterocyclic systems. For example, reaction with phosgene (B1210022) or its equivalents could lead to the formation of a fused imidazole-2-one. Condensation with carbon disulfide could yield a fused imidazole-2-thione. Furthermore, reaction with cyanogen (B1215507) bromide could result in a fused 2-aminoimidazole. The exploration of these and other cyclization reactions can lead to a diverse range of novel polycyclic thienopyridine derivatives with unique chemical and physical properties.

Development of Complex Polycyclic Thienopyridine Derivatives

The annulated products derived from this compound, such as the pyrimido-, pyrazino-, pyrazolo-, and triazolo-fused systems, serve as advanced intermediates for the construction of even more complex polycyclic thienopyridine derivatives. These new heterocyclic scaffolds can be further functionalized or subjected to additional annulation reactions to build intricate molecular architectures.

For instance, a thieno[2',3':4,5]pyrimido[2,1-b] nih.govnih.govnih.govthiadiazine system has been synthesized from a thienopyrimidine precursor, demonstrating the potential for further elaboration of the initial fused ring system nih.gov. Similarly, the synthesis of polycyclic pyridones has been achieved through ring-opening transformations of related heterocyclic systems, showcasing a strategy for creating complex fused structures nih.gov. The development of such complex polycyclic systems is of significant interest due to the diverse pharmacological activities often associated with fused heterocyclic compounds derpharmachemica.com.

The continued exploration of the reactivity of this compound and its derivatives is expected to yield a wide array of novel polycyclic compounds with potential applications in various fields of chemical science.

Advanced Spectroscopic and Structural Elucidation of Thieno 3,4 C Pyridine 1,3 Diamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, it provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of Thieno[3,4-c]pyridine-1,3-diamine (B2366098) is expected to reveal distinct signals corresponding to each unique proton in the molecule. The structure contains three aromatic protons on the heterocyclic rings and four protons from the two primary amine (-NH₂) groups.

The aromatic protons (H-4, H-6, and H-7) would likely appear in the downfield region, typically between δ 7.0 and 8.5 ppm, characteristic of pyridine (B92270) and thiophene (B33073) ring systems. The exact chemical shifts are influenced by the electron-donating amino groups and the electronegativity of the adjacent nitrogen and sulfur atoms. The protons on the pyridine ring (H-4, H-7) would likely show coupling to each other.

The protons of the two amine groups (1-NH₂ and 3-NH₂) are expected to produce a broad singlet or two separate broad singlets in the range of δ 5.0-7.0 ppm. The chemical shift and peak shape can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data for this compound

Predicted Proton AssignmentExpected Chemical Shift (δ, ppm)Predicted MultiplicityNotes
H-4~ 7.5 - 8.2Doublet (d)Part of the pyridine ring system.
H-6~ 7.0 - 7.8Singlet (s)Proton on the thiophene ring.
H-7~ 7.2 - 8.0Doublet (d)Part of the pyridine ring system.
1-NH₂, 3-NH₂~ 5.0 - 7.0Broad Singlet (br s)Chemical shift is variable; protons may be exchangeable with D₂O.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. This compound has seven carbon atoms in its fused ring system, all of which are sp² hybridized.

The spectrum is expected to show seven distinct signals. Carbons bonded directly to heteroatoms (C-1, C-3, C-3a, C-4a, C-7a) will be significantly deshielded. The carbons bearing the amino groups (C-1 and C-3) are expected at high chemical shifts, likely in the δ 140-160 ppm range. The bridgehead carbons (C-3a, C-4a, C-7a) would also appear downfield. The remaining CH carbons (C-4, C-6, C-7) would resonate at lower chemical shifts within the aromatic region. For comparison, the carbon atoms in pyridine resonate at δ 150.0 (C2/C6), 123.9 (C3/C5), and 136.2 (C4) ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

Predicted Carbon AssignmentExpected Chemical Shift (δ, ppm)Carbon Type
C-1~ 150 - 160Quaternary (C-NH₂)
C-3~ 150 - 160Quaternary (C-NH₂)
C-3a~ 125 - 140Quaternary
C-4~ 115 - 130CH
C-4a~ 145 - 155Quaternary
C-6~ 110 - 125CH
C-7~ 115 - 130CH
C-7a~ 140 - 150Quaternary

COSY (COrrelation SpectroscopY): This experiment would reveal proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between H-4 and H-7 on the pyridine ring, confirming their spatial proximity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the signals of H-4, H-6, and H-7 to their corresponding carbon signals (C-4, C-6, and C-7). chemicalbook.com The amine protons would not show a correlation in the HSQC spectrum, confirming their attachment to nitrogen. chemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this structure, as it shows long-range (2-3 bond) couplings between protons and carbons. nih.gov Key correlations would be expected from the amine protons (1-NH₂ and 3-NH₂) to adjacent carbons (e.g., C-1, C-3, C-3a, C-7a), which would be crucial for confirming the positions of the diamine substituents. Correlations from the aromatic protons to neighboring quaternary carbons would solidify the assignment of the entire fused-ring system.

NOESY (Nuclear Overhauser Effect Spectroscopy): For a planar molecule like this, NOESY, which shows through-space correlations, would further confirm the assignments made by COSY. For instance, a NOESY cross-peak between H-7 and H-6 would be expected due to their proximity on the fused ring structure.

¹⁵N NMR spectroscopy, although less common due to lower sensitivity, provides direct information about the chemical environment of the nitrogen atoms. The molecule contains three distinct nitrogen atoms: the pyridine ring nitrogen (N-5) and two primary amine nitrogens (at C-1 and C-3).

The pyridine nitrogen (N-5) would be expected to have a chemical shift similar to that of pyridine itself. The two exocyclic amine nitrogens would have different chemical shifts, likely in a region typical for aromatic amines. Their exact shifts would be influenced by the electronic nature of the thienopyridine core. These distinct signals would confirm the presence of the three unique nitrogen environments within the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by the characteristic bands of the primary amine and aromatic ring systems.

Predicted IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Notes
N-H Stretch (asymmetric & symmetric)3300 - 3500Two distinct bands characteristic of primary amines (-NH₂).
Aromatic C-H Stretch3000 - 3100Signals from the C-H bonds on the fused rings.
C=C and C=N Stretch1500 - 1650Multiple bands from the aromatic pyridine and thiophene rings.
N-H Bend (scissoring)1580 - 1650Characteristic vibration of primary amine groups.
C-N Stretch1250 - 1350Stretching vibration of the aryl-amine bond.
C-S Stretch600 - 800Vibration associated with the thiophene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

The molecular formula for this compound is C₇H₇N₃S. High-resolution mass spectrometry (HRMS) would be used to confirm this composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or [M+H]⁺).

Molecular Weight (Monoisotopic Mass): 165.0361 Da

Under electron impact (EI) or electrospray ionization (ESI), the molecule would fragment in a predictable manner. The molecular ion peak ([M]⁺ or [M+H]⁺) would be expected to be prominent due to the stability of the aromatic system. Common fragmentation pathways for related nitrogen and sulfur heterocycles often involve the loss of small, stable neutral molecules or radicals.

Predicted Mass Spectrometry Fragmentation

m/z Value (Predicted)Proposed FragmentNotes
165[C₇H₇N₃S]⁺Molecular ion peak [M]⁺.
166[C₇H₈N₃S]⁺Protonated molecular ion [M+H]⁺, common in ESI.
149[M - NH₂]⁺Loss of an amino radical.
138[M - HCN]⁺Loss of hydrogen cyanide from the pyridine ring, a common fragmentation pathway for pyridines.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of publicly available scientific literature and crystallographic databases has revealed no published single-crystal X-ray diffraction data for the compound this compound. The experimental determination of the solid-state structure of this specific molecule, which would provide precise measurements of bond lengths, bond angles, torsion angles, and intermolecular interactions, has not been reported.

Similarly, no theoretical or computational studies detailing a predicted crystal structure for this compound were found. Such computational analyses, often performed using methods like Density Functional Theory (DFT), can provide valuable insights into the molecular geometry and potential packing arrangements in the solid state, but this information is not available for the target compound.

While the crystal structures of related thieno-pyridine derivatives have been elucidated, the specific arrangement of atoms and the supramolecular architecture of this compound remain undetermined. Therefore, data tables containing crystallographic parameters and a detailed discussion of its solid-state structure cannot be provided at this time.

Computational Studies on Thieno 3,4 C Pyridine 1,3 Diamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool to investigate the fundamental properties of Thieno[3,4-c]pyridine-1,3-diamine (B2366098) at the molecular level. These calculations provide a detailed understanding of the molecule's structure and electronic nature.

Optimization of Molecular Geometries

The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process, typically performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), seeks to find the lowest energy conformation of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For the tricyclic system of this compound, a high degree of planarity is expected in the fused ring system, a common feature in such aromatic heterocycles. nih.gov The amino groups, however, may exhibit some pyramidalization.

A hypothetical table of selected optimized geometrical parameters for this compound is presented below. These values are representative of what would be expected from DFT calculations.

ParameterBond/AngleCalculated Value
Bond LengthC-S1.75 Å
Bond LengthC-N (pyridine)1.34 Å
Bond LengthC-N (amine)1.38 Å
Bond LengthC=C1.39 Å
Bond AngleC-S-C92.5°
Bond AngleC-N-C (pyridine)118.0°
Dihedral AngleH-N-C-C175.0°

Electronic Structure Analysis (HOMO-LUMO, band gaps)

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. rsc.org A smaller band gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the amino substituents, while the LUMO would likely be distributed over the electron-deficient pyridine (B92270) ring. Computational studies on similar thieno[3,4-c] fused systems have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. rsc.org

A representative table of calculated electronic properties for this compound is provided below.

PropertyCalculated Value (eV)
HOMO Energy-5.20
LUMO Energy-1.85
HOMO-LUMO Gap3.35

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential).

In the case of this compound, the MEP surface would likely show negative potential around the nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring, as well as the nitrogen atoms of the amino groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the pyridine ring would exhibit positive potential, indicating them as likely sites for nucleophilic interactions.

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. For a relatively rigid molecule like this compound, MD simulations can be used to explore the conformational flexibility of the amino substituents and their interactions with solvent molecules. rsc.orgrsc.org By simulating the molecule's movements at a given temperature, MD can reveal the most stable conformations and the energy barriers between them. This information is particularly relevant for understanding how the molecule might interact with biological targets. rsc.org

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of a chemical compound based on its molecular structure. By developing mathematical models that correlate structural descriptors with specific properties, QSPR can be a valuable tool in the rational design of new molecules with desired characteristics. For this compound and its derivatives, QSPR models could be developed to predict properties such as solubility, lipophilicity, and electronic properties. These models would rely on a set of calculated molecular descriptors, including topological, electronic, and steric parameters.

Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful methods to predict the reactivity of a molecule and to elucidate potential reaction pathways. For this compound, reactivity indices derived from DFT calculations, such as Fukui functions and local softness, can identify the most reactive sites within the molecule for various types of chemical reactions. These indices can help in predicting the outcomes of electrophilic and nucleophilic substitutions, as well as cycloaddition reactions.

Furthermore, computational methods can be used to model entire reaction pathways, calculating the energies of transition states and intermediates. nih.gov This allows for the determination of activation energies and reaction kinetics, providing a detailed understanding of the mechanism of potential chemical transformations involving this compound. For instance, the reactivity of the amino groups in condensation reactions or the susceptibility of the heterocyclic rings to electrophilic attack could be systematically investigated.

Virtual Screening and Design of Novel Analogues

Computational methodologies, particularly virtual screening and structure-based drug design, have become indispensable tools in the discovery and development of novel therapeutic agents. While specific computational studies on this compound are not extensively documented in publicly available research, the broader class of thienopyridines and their isosteres have been the subject of numerous in silico investigations. These studies provide a clear framework for how virtual screening and analogue design could be effectively applied to the this compound scaffold to explore its therapeutic potential.

The general approach involves using the thienopyridine core as a scaffold to design libraries of virtual compounds. These libraries are then screened against various biological targets using molecular docking simulations to predict binding affinities and identify potential lead compounds. The insights gained from these computational models guide the synthesis of the most promising analogues for further biological evaluation.

Insights from Computational Studies on Related Scaffolds

Research on related thieno-isomers highlights the utility of computational approaches in identifying novel inhibitors for a range of biological targets, particularly protein kinases, which are crucial in cancer and inflammation pathways.

For instance, a study focused on thieno[2,3-b]pyridine (B153569) analogues utilized in silico methods to investigate their anticancer properties. rsc.org Molecular modeling and docking studies suggested that these compounds could potentially inhibit phosphoinositide-specific phospholipase C (PLC). rsc.org A virtual screen based on a PLC-γ2 isoform model identified four compounds with enhanced specificity for leukemia cell lines. rsc.org

Similarly, computational modeling of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which are structurally related to thienopyridines, led to the design and synthesis of novel inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.gov This was achieved through a fragment-based screening approach coupled with computational modeling of the fragment binding at the active site. nih.gov

In another example, researchers designed and synthesized a series of thieno[2,3-c]pyridine (B153571) derivatives as potential inhibitors of Hsp90, a key target in cancer therapy. nih.gov Molecular docking simulations were employed to understand the binding interactions of the synthesized compounds within the Hsp90 active site. nih.gov The in silico results, combined with in vitro anticancer screening, identified a lead compound with potent activity. nih.govnih.gov

These examples underscore a common strategy: leveraging the thienopyridine scaffold's ability to fit into the ATP-binding pocket of kinases and other enzymes. The diamino substituents on the this compound core could potentially form key hydrogen bond interactions with protein targets, a feature that can be exploited in the design of new inhibitors.

Design of Novel Analogues through Virtual Screening

A typical virtual screening workflow for designing novel this compound analogues would involve the following steps:

Target Identification: Selecting a biologically relevant target, such as a protein kinase implicated in a specific disease.

Library Generation: Creating a virtual library of this compound derivatives with diverse substituents at various positions of the bicyclic core.

Molecular Docking: Docking the virtual library of compounds into the active site of the target protein to predict their binding modes and affinities.

Scoring and Ranking: Using scoring functions to rank the compounds based on their predicted binding energies and interactions with key amino acid residues.

ADMET Prediction: Performing in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to filter out compounds with unfavorable pharmacokinetic profiles.

Selection for Synthesis: Selecting the most promising candidates for chemical synthesis and subsequent in vitro and in vivo testing.

Illustrative Data from Studies on Related Scaffolds

To illustrate the type of data generated in such studies, the following tables summarize findings from research on related thienopyridine derivatives. It is crucial to note that these results are not for this compound but for the specified scaffolds.

Table 1: Anticancer Activity of Selected Thieno[2,3-b]pyridine Analogues rsc.org This table is based on data for thieno[2,3-b]pyridine derivatives and is for illustrative purposes.

Compound IDSubstitution PatternTarget Cell LinesGrowth Inhibition (GI50)
1 ortho- and meta-disubstituted PhenylMelanoma, Breast, Lung, CNS, Leukemia20–40 nM
16 α-NaphthylMelanoma, Breast, Lung, CNS, Leukemia60–240 nM

Table 2: Hsp90 Inhibitory Activity of a Thieno[2,3-c]pyridine Derivative nih.gov This table is based on data for a thieno[2,3-c]pyridine derivative and is for illustrative purposes.

Compound IDCancer Cell LineIC50 (µM)
6i HSC3 (Head and Neck)10.8
T47D (Breast)11.7
RKO (Colorectal)12.4

These examples demonstrate the power of computational screening in identifying potent and selective inhibitors based on the thienopyridine framework. The application of similar virtual screening and rational design strategies to the this compound scaffold holds significant promise for the discovery of novel drug candidates.

Reactivity Profiles of Thieno 3,4 C Pyridine 1,3 Diamine

Electrophilic Aromatic Substitution Reactions

The thieno[3,4-c]pyridine (B8695171) ring system, in general, is susceptible to electrophilic aromatic substitution. The thiophene (B33073) ring is inherently more reactive towards electrophiles than the pyridine (B92270) ring. The presence of two amino groups at positions 1 and 3 dramatically enhances the electron density of the molecule, particularly on the thiophene and pyridine rings, thereby activating them towards electrophilic attack.

The amino groups are strong activating groups and are ortho, para-directing. In the case of thieno[3,4-c]pyridine-1,3-diamine (B2366098), electrophilic substitution is expected to occur preferentially on the available positions of the heterocyclic core. The precise location of substitution will be determined by both the electronic effects of the amino groups and the inherent reactivity of the ring system. For pyridine, electrophilic substitution is generally disfavored due to the electron-withdrawing nature of the nitrogen atom, but the activating effect of the amino groups can overcome this deactivation to some extent, typically directing substitution to the positions ortho and para to the activating groups. vaia.com

Reaction TypeReagents and ConditionsExpected ProductsResearch Findings
Nitration HNO₃/H₂SO₄Nitro-substituted this compoundThe strong activating effect of the diamino groups would likely lead to facile nitration, potentially at multiple sites if not carefully controlled.
Halogenation Br₂/FeBr₃ or Cl₂/FeCl₃Halogenated derivativesSubstitution is anticipated on the electron-rich positions of the rings.
Friedel-Crafts Acylation RCOCl/AlCl₃Acylated productsThe reaction may be complex due to the potential for the Lewis acid to coordinate with the basic nitrogen atoms of the pyridine ring and the amino groups.
Sulfonation Fuming H₂SO₄Sulfonic acid derivativesThe reaction conditions need to be carefully optimized to avoid polymerization or degradation of the starting material.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the thieno[3,4-c]pyridine core are generally less facile than electrophilic substitutions, especially on the thiophene ring. However, the pyridine ring is inherently more susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen. The presence of suitable leaving groups, such as halogens, on the pyridine ring would facilitate such reactions.

While this compound itself does not possess obvious leaving groups, its derivatives could undergo nucleophilic substitution. For instance, if a halogen were introduced onto the pyridine ring, it could be displaced by a variety of nucleophiles. The amino groups themselves can act as nucleophiles in certain reactions.

Reaction TypeReagents and ConditionsSubstrate RequirementExpected Products
Nucleophilic Aromatic Substitution (SNAr) Nucleophile (e.g., RO⁻, R₂NH)Halogenated this compoundDisplacement of the halogen by the nucleophile.
Reaction with Amines --The amino groups can undergo reactions such as acylation or alkylation.

Cycloaddition Reactions

Cycloaddition reactions involving thienopyridine systems are a powerful tool for the synthesis of more complex fused heterocyclic structures. rsc.org The this compound can potentially participate in cycloaddition reactions either as a diene or a dienophile, depending on the reaction partner. The electron-rich nature of the molecule, enhanced by the diamino groups, would make it a good candidate for reactions with electron-deficient dienophiles in Diels-Alder type reactions.

Furthermore, 1,3-dipolar cycloaddition reactions are a common strategy for constructing five-membered heterocyclic rings. youtube.com The this compound could react with various 1,3-dipoles to afford novel triazole, isoxazole, or pyrazole (B372694) fused systems. youtube.com

Reaction TypeReaction PartnerExpected Products
[4+2] Cycloaddition (Diels-Alder) Electron-deficient alkynes or alkenesFused polycyclic aromatic systems.
1,3-Dipolar Cycloaddition Azides, nitrile oxides, nitronesFused five-membered heterocyclic rings.

Ring-Opening and Ring-Closing Reactions

Ring-opening reactions of the thieno[3,4-c]pyridine system are not commonly reported but could potentially be induced under harsh conditions or through specific chemical transformations. For instance, reductive cleavage of the thiophene ring is a possibility under strong reducing conditions.

Conversely, ring-closing reactions are fundamental to the synthesis of the thieno[3,4-c]pyridine scaffold itself. nih.gov The amino groups on this compound can also be utilized to construct additional rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a new fused pyrimidine (B1678525) ring.

Reaction TypeReagents and ConditionsExpected Outcome
Ring-Opening Strong reducing agents (e.g., Raney Nickel)Potential for desulfurization and opening of the thiophene ring.
Ring-Closing (Annulation) 1,3-Dicarbonyl compounds, α,β-unsaturated ketonesFormation of new fused heterocyclic rings.

Oxidation and Reduction Chemistry

The oxidation of this compound can occur at several sites. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using oxidizing agents like hydrogen peroxide or peroxy acids. The amino groups are also susceptible to oxidation. The pyridine nitrogen can be oxidized to an N-oxide.

Reduction of the thieno[3,4-c]pyridine system would primarily affect the pyridine ring, which can be hydrogenated to a piperidine (B6355638) ring under catalytic hydrogenation conditions. The thiophene ring is generally more resistant to reduction than the pyridine ring.

Reaction TypeReagents and ConditionsExpected Products
Oxidation m-CPBA, H₂O₂Sulfoxide, sulfone, or N-oxide derivatives.
Reduction H₂/Pd, NaBH₄Partial or full hydrogenation of the pyridine ring.

Potential Non Biological Applications of Thieno 3,4 C Pyridine 1,3 Diamine and Its Derivatives

Applications in Materials Science

The exploration of thieno[3,4-c]pyridine (B8695171) derivatives in materials science has yielded promising results, particularly in the development of organic electronic materials and as foundational units for novel polymers.

Organic Semiconductors and Optoelectronic Materials

Derivatives of the broader thienopyridine class have shown significant potential in the field of organic electronics. While direct research on "Thieno[3,4-c]pyridine-1,3-diamine" is specific, extensive work on related isomers and derivatives like thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) and thieno[3,4-b]pyrazines provides strong evidence for the utility of the thieno[3,4-c]pyridine core in these applications. These materials are integral to the development of organic thin-film transistors (OTFTs) and organic solar cells (OSCs).

The TPD unit, an analogue of the thieno[3,4-c]pyridine structure, is a well-established electron-deficient building block used in constructing p-type and n-type semiconducting polymers. nih.govrsc.orgnih.gov Polymers incorporating TPD often exhibit deep frontier energy levels and wide band gaps, which are advantageous for achieving high open-circuit voltage and good spectral matching with non-fullerene acceptors in OSCs. rsc.org For instance, a family of p-type semiconducting polymers based on TPD demonstrated excellent processability, high mobility, and stability in OTFTs. By optimizing the polymer backbone, a hole mobility of up to 0.6 cm²/V·s was achieved. nih.gov

Similarly, Donor-Acceptor-Donor (D-A-D) structured small molecules featuring thieno[3,4-b]pyrazine (B1257052) and thieno nih.govrsc.orgresearchgate.netthiadiazole acceptor units exhibit properties desirable for optoelectronic applications. researchgate.netpan.pl These compounds show absorption and emission spectra extending into the near-infrared (NIR) region with energy gaps around 1.4–1.6 eV. researchgate.netpan.pl This is attributed to the enhanced quinoidal character and coplanarity of the molecular core, which facilitates π-electron delocalization and photoinduced charge transfer. researchgate.netpan.pl

The performance of these materials is highly dependent on their molecular structure, which influences their electronic properties and solid-state packing.

Table 1: Performance of Thienopyridine-Related Polymers in Organic Electronics

Polymer/MaterialApplicationKey Performance MetricReference
TPD-based Polymers (P4)OTFTHole Mobility: ~0.6 cm²/V·s nih.gov
PTTPY-DPPOFETHole Mobility: 0.17 cm²/V·s rsc.org
PTTPY-BDT:Y6Polymer Solar CellPower Conversion Efficiency (PCE): 10.8% rsc.org
P1 (based on TPD derivative)Thin-Film TransistorElectron Mobility: 2.11 x 10⁻³ cm²/s·V nih.gov

These findings underscore the potential of the thieno[3,4-c]pyridine core, by analogy, as a valuable component in designing new organic semiconductors and optoelectronic materials. nih.gov

Precursors for Polymer Synthesis

The thieno[3,4-c]pyridine structure and its analogues are valuable precursors for synthesizing high-performance conjugated polymers. The thieno[3,4-c]pyrrole-4,6-dione (TPD) unit, for example, can be readily polymerized through environmentally friendly methods like direct (hetero)arylation polymerization (DArP). nih.govrsc.org This method offers a cost-effective and scalable route to high molecular weight polymers with desirable properties for electronic applications. nih.gov

For example, homopolymers synthesized via CH–CH arylation polymerization of TPD derivatives have produced materials with high molecular weights (43.0–174.7 K) that can function as n-type semiconductors. nih.gov These polymers exhibit low-lying HOMO and LUMO energy levels, making them suitable as electron acceptors in all-polymer solar cells. nih.gov The synthesis of such polymers often involves a one-step, eco-friendly coupling reaction, which is a significant advantage for large-scale production. nih.gov

The versatility of the thienopyridine framework allows for the creation of various copolymers with tailored properties. By combining TPD units with different electron-rich co-monomers, researchers can fine-tune the electronic and physical properties of the resulting polymers for specific applications like organic photovoltaics. rsc.orgresearchgate.net

Role as Intermediates in Fine Chemical Synthesis

Beyond materials science, This compound (B2366098) is a valuable intermediate in fine chemical synthesis. The diamine functionality provides two reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures. The 1,3-diamine motif is a significant structural unit in synthetic organic chemistry. rsc.org

The thienopyridine skeleton itself is a core component in many important compounds. nih.gov Synthetic strategies often involve building the pyridine (B92270) or thiophene (B33073) ring onto a pre-existing heterocyclic core. nih.govmdpi.com For instance, ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material to synthesize a variety of fused heterocyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.net This involves reactions like condensation with isothiocyanates followed by cyclization. researchgate.net

Furthermore, C-H amination strategies have been developed to create cyclic sulfamides which can then be converted into 1,3-diamines under mild conditions. nih.gov This highlights the accessibility of the 1,3-diamine structural motif, which is central to the specified compound. The reactivity of the diamine allows it to serve as a scaffold for building diverse molecular libraries.

Ligands in Coordination Chemistry

The nitrogen atom in the pyridine ring of the thieno[3,4-c]pyridine system makes it an excellent candidate for use as a ligand in coordination chemistry. Pyridine and its derivatives are well-known for their ability to form stable complexes with a wide range of transition metal ions. nih.govwikipedia.org These complexes have applications in catalysis, sensing, and the development of supramolecular architectures. researchgate.nettue.nl

The coordination of a metal to the pyridine nitrogen can significantly alter the electronic properties of the entire thienopyridine molecule, potentially leading to novel photophysical or redox characteristics. nih.gov For example, terpyridine ligands, which contain three pyridine-like nitrogen coordination sites, form stable and fascinating complexes with metals like iron, cobalt, and zinc. nih.govresearchgate.net

While specific studies on this compound as a ligand are not extensively documented in the provided results, related structures like 3,4-di(2-pyridyl)-1,2,5-thiadiazole have been shown to act as bridging ligands between metal centers, facilitating strong metal-metal interactions. researchgate.net The diamine groups on the this compound could also participate in coordination or, more likely, act as sites for secondary functionalization to create more complex, multidentate ligands. The combination of the "soft" sulfur donor in the thiophene ring and the "hard" nitrogen donor in the pyridine ring could lead to unique coordination behaviors and the formation of novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.netnih.gov

Historical Context and Future Research Directions

Evolution of Thienopyridine Chemistry

The study of thienopyridines, heterocyclic compounds composed of fused thiophene (B33073) and pyridine (B92270) rings, has evolved significantly since initial reports in the early 20th century. researchgate.net These compounds exist as six distinct isomers depending on the mode of annulation (the way the rings are fused): thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine, thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine (B143518), thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine (B8695171). researchgate.net

Initial interest in thienopyridines was driven by their diverse and potent biological activities. researchgate.net The field gained considerable momentum with the discovery and development of derivatives like ticlopidine (B1205844) and clopidogrel, which function as P2Y12 receptor antagonists to inhibit platelet aggregation. These compounds became standard-of-care in preventing atherothrombotic events, cementing the pharmacological importance of the thienopyridine scaffold. nih.gov

Beyond antiplatelet activity, research has uncovered a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties. researchgate.netontosight.ai This has spurred the development of novel synthetic methods to access these scaffolds and their derivatives. researchgate.net The versatility of thienopyridines as synthons for more complex molecules has also attracted significant attention from organic chemists, establishing them as an important class of heterocycles in modern medicinal chemistry. nih.gov

Challenges in the Synthesis and Functionalization of Thieno[3,4-c]pyridine-1,3-diamine (B2366098)

Despite the broad interest in thienopyridines, the thieno[3,4-c]pyridine isomer, and specifically its 1,3-diamine derivative, remains notably under-researched. A 2005 review on the topic highlighted that data on the thieno[3,4-c] and thieno[3,4-b] isomers were "scarce and disembodied," a situation that persists to a large extent today. researchgate.net

The primary challenge lies in the synthesis of the core scaffold. One of the few documented syntheses of the parent thieno[3,4-c]pyridine ring involves a multi-step sequence:

Photochlorination of 2,3-dimethylpyridine to yield the bis(chloromethyl) intermediate.

Condensation with sodium sulfide (B99878) to form the thiophene ring.

Oxidation to a sulfoxide (B87167).

Catalytic dehydration to afford the final aromatic system. researchgate.net

This pathway's reliance on harsh conditions and multiple steps presents a significant hurdle for producing the scaffold in high yield and on a large scale.

A further challenge is the introduction and subsequent functionalization of the 1,3-diamine groups. The synthesis of 1,3-diamines can be complex, and their installation onto the pre-formed heterocyclic core requires regioselective methods that are not yet established for this specific isomer. chemsrc.com The inherent electronic properties of the pyridine ring, being electron-deficient, can also complicate functionalization reactions.

Emerging Trends in Thieno[3,4-c]pyridine Research

While direct research on this compound is limited, emerging trends in the broader thienopyridine field offer a roadmap for future investigations.

Medicinal Chemistry Applications: Research on various thienopyridine isomers continues to identify new therapeutic potential. Derivatives are being investigated as inhibitors of enzymes implicated in cancer, such as c-Src and PI3K, and as potential antipsychotic and anti-inflammatory agents. nih.govontosight.aidntb.gov.uanih.govnih.gov This suggests that this compound and its derivatives could be promising candidates for screening in various disease models.

Development of Novel Synthetic Methodologies: There is a growing emphasis on creating more efficient, cost-effective, and environmentally friendly synthetic routes. The development of metal-free, acid-mediated denitrogenative transformation reactions for synthesizing thieno[2,3-c]pyridine derivatives is a prime example of this trend, overcoming the limitations of conventional methods that often rely on expensive and toxic metal catalysts. nih.gov

Computational Chemistry and In Silico Studies: The use of computational tools for molecular modeling, docking studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is becoming standard practice. nih.govnih.gov These methods help in understanding structure-activity relationships (SAR), predicting the binding modes of molecules with biological targets, and prioritizing compounds for synthesis and biological evaluation.

Promising Avenues for Further Academic Investigation

The scarcity of data surrounding this compound makes it a fertile ground for fundamental academic research.

Development of Novel Synthetic Routes with Enhanced Efficiency

A critical area for investigation is the development of robust and efficient synthetic pathways. Moving beyond the classical multi-step synthesis, modern methodologies could be explored. Strategies could include:

Transition-metal-catalyzed cross-coupling reactions to construct the fused ring system.

One-pot or tandem reactions that combine several synthetic steps, improving atom economy and reducing waste.

Building the pyridine ring onto a pre-functionalized thiophene precursor, or vice-versa, to better control the regiochemistry of substitution. nih.gov

Exploration of Under-researched Derivatization Reactions

The two primary amine groups at the 1- and 3-positions of this compound are ideal handles for derivatization. A systematic exploration of their reactivity could lead to the creation of a diverse library of novel compounds for biological screening. Potential reactions include:

Acylation, sulfonylation, and urea/thiourea formation to probe interactions with biological targets.

Alkylation or arylation to modify steric and electronic properties.

Participation in condensation reactions to form new heterocyclic rings fused to the thienopyridine core, as has been demonstrated with other aminothienopyridine derivatives. ut.ac.ir

Advanced Characterization of Electronic and Structural Properties

Currently, there is a lack of published data on the fundamental properties of this compound. A thorough characterization is essential for any future application. This would involve:

Spectroscopic Analysis: Comprehensive analysis using NMR (¹H, ¹³C), mass spectrometry, IR, and UV-Vis spectroscopy to confirm the structure and understand its basic electronic transitions.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of the molecular geometry, bond lengths, bond angles, and intermolecular packing in the solid state. mdpi.comresearchgate.net

Computational Analysis: Quantum mechanics calculations can provide insight into the molecule's electronic properties, such as the electrostatic potential map, HOMO/LUMO energy levels, and the influence of the amino groups on the electron distribution of the aromatic system. nih.govnih.gov

Theoretical Validation and Prediction of Chemical Behavior

The theoretical validation and computational prediction of the chemical behavior of novel heterocyclic compounds are fundamental to modern chemical research. These in silico approaches provide profound insights into molecular structure, stability, and reactivity, guiding further experimental synthesis and application. For the specific molecule, this compound, a detailed theoretical investigation would be a critical step in elucidating its potential properties. However, it is important to note that specific computational studies focusing exclusively on this compound are not extensively represented in current scientific literature. A 2005 review noted that data on the parent thieno[3,4-c]pyridine core are generally "scarce and disembodied". researchgate.net

Therefore, this section outlines the established theoretical methodologies that would be applied to validate and predict the chemical behavior of this compound, based on computational studies of analogous heterocyclic systems.

Density Functional Theory (DFT) as a Primary Investigative Tool

The principal method for the theoretical investigation of molecules like this compound is Density Functional Theory (DFT). This quantum mechanical modeling method is used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has been successfully employed to calculate the geometrical and electronic properties of related heterocyclic structures, such as thieno[3,4-b]pyrazine (B1257052) and thieno[3,4-c] nih.govnih.govscholarsresearchlibrary.comthiadiazole derivatives. scholarsresearchlibrary.comrsc.org

For this compound, DFT calculations, likely using a hybrid functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or 6-311G**), would be performed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation by finding the lowest energy structure. This includes predicting bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter used to predict the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. rsc.orgrsc.org

Generate Electrostatic Potential (ESP) Maps: ESP maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (susceptible to electrophilic attack) and electron-poor regions (susceptible to nucleophilic attack). For this compound, this would reveal the influence of the nitrogen atoms in the pyridine ring and the amino groups on the molecule's reactivity.

Predict Spectroscopic Signatures: Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra) and electronic transitions (UV-Visible spectra). These predicted spectra can be used to validate and interpret experimental data.

Predicting Chemical Reactivity and Behavior

Based on the outputs of DFT calculations, several aspects of the chemical behavior of this compound could be predicted. For instance, computational studies on thieno[3,4-c] nih.govnih.govscholarsresearchlibrary.comthiadiazole derivatives have been used to understand their near-infrared (NIR) absorption, a property stemming from a reduced HOMO-LUMO gap and intramolecular charge transfer. rsc.org A similar analysis for this compound would clarify its potential as a chromophore or in optoelectronic applications.

Furthermore, inter-fragment charge transfer analysis can reveal the donation of charge from substituents to the core ring system, which significantly influences reactivity and electronic properties. rsc.org The two amino groups on the thiophene ring of this compound are strong electron-donating groups, and their effect on the electron density of the bicyclic system would be a primary focus of theoretical validation.

The table below outlines the typical parameters that would be calculated in a comprehensive theoretical study of this compound.

Future research will undoubtedly involve applying these computational tools to this compound. Such studies are essential for validating its structure and providing a robust, predictive framework for its chemical behavior, thereby accelerating its development for potential applications in medicinal chemistry or materials science.

Q & A

Q. What are the most reliable synthetic methodologies for Thieno[3,4-c]pyridine-1,3-diamine, and how are intermediates characterized?

Thieno[3,4-c]pyridine derivatives are typically synthesized via cyclocondensation reactions. For example, β-keto amides can react with potassium carbonate in ethanol or ethylene glycol under reflux to yield thieno[3,4-b]pyridine intermediates, which are further functionalized . Key intermediates are characterized using elemental analysis, IR, NMR, and mass spectrometry. Alternative syntheses (e.g., via hydrazonoyl halides) are validated by spectral data and elemental composition .

Q. What analytical techniques are critical for purity assessment and structural confirmation of Thieno[3,4-c]pyridine derivatives?

High-performance liquid chromatography (HPLC) coupled with UV detection is essential for purity evaluation, especially for photodegradation studies. IR spectrometry identifies functional groups, while LC-MS confirms molecular weight and degradation pathways . For stability testing, forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended .

Q. How are Thieno[3,4-c]pyridine derivatives screened for preliminary bioactivity?

Standard pharmacological screening involves in vitro antimicrobial assays against bacterial (e.g., Staphylococcus aureus) and fungal strains (e.g., Candida albicans). Compounds are also tested for cytotoxicity using cell lines like VERO. Dose-response curves and IC₅₀ values are calculated to prioritize candidates for advanced studies .

Advanced Research Questions

Q. What strategies resolve discrepancies between in vitro bioactivity and in vivo pharmacokinetic data for Thieno[3,4-c]pyridine derivatives?

Discrepancies often arise due to metabolic instability or poor solubility. For instance, a pyrrolo[3,4-c]pyridine derivative showed good in vitro metabolic stability in liver microsomes but low plasma exposure in mice due to high clearance . To address this, structural optimization (e.g., introducing hydrophilic groups) and formulation strategies (e.g., nanoencapsulation) are recommended. Pharmacokinetic modeling can guide dose adjustments .

Q. How can computational methods enhance the design of Thieno[3,4-c]pyridine-based therapeutics?

Density functional theory (DFT) studies optimize electronic properties and predict reactivity. Molecular docking against cyclooxygenase (COX) or microbial targets identifies binding modes, while molecular dynamics (MD) simulations assess stability in biological environments. These methods reduce experimental trial-and-error .

Q. What mechanistic insights explain the photodegradation pathways of Thieno[3,4-c]pyridine derivatives?

Photodegradation studies using HPLC/UV/IR reveal that UV exposure induces ring-opening reactions or oxidation of the thiophene moiety. For example, pyrrolo[3,4-c]pyridine-1,3-dione derivatives degrade via cleavage of the dione ring, forming carboxylic acid byproducts. Stabilizing strategies include adding electron-withdrawing groups or using protective excipients .

Q. How do structural modifications impact the electrochemical properties of Thieno[3,4-c]pyridine derivatives in material science applications?

Introducing electron-deficient units (e.g., pyridine) into thieno-based polymers enhances charge transport in organic electronics. For dye-sensitized solar cells (DSSCs), thieno[3,4-c]pyrrole-4,6-dione moieties improve light absorption and reduce recombination losses. Cyclic voltammetry and spectroelectrochemistry are key for evaluating redox behavior .

Data Contradiction Analysis

Q. Why do some Thieno[3,4-c]pyridine derivatives exhibit moderate antimicrobial activity despite strong in silico binding predictions?

Discrepancies may stem from poor membrane permeability or efflux pump activity in microbial strains. For example, Mannich bases of 4-methyl-6-phenylpyrrolo[3,4-c]pyridine-1,3-dione showed moderate activity against S. aureus despite favorable docking scores. Synergistic studies with permeabilizing agents (e.g., EDTA) or efflux inhibitors can clarify mechanisms .

Q. How can conflicting thermal stability data be reconciled across different synthesis routes?

Variations in thermal stability (e.g., decomposition temperatures) often arise from differences in crystallinity or residual solvents. Forced degradation studies under controlled conditions (e.g., thermogravimetric analysis) and alternative synthetic routes (e.g., solvent-free methods) help standardize stability profiles .

Methodological Tables

Table 1: Key Synthetic Routes for Thieno[3,4-c]pyridine Derivatives

MethodReagents/ConditionsKey IntermediatesCharacterization TechniquesReference
Cyclocondensationβ-keto amides, K₂CO₃, ethanolThieno[3,4-b]pyridinesNMR, IR, Elemental Analysis
Hydrazonoyl Halide Route2-Benzofuran-2-yl derivatives2,3-Dihydro-1,3,4-thiadiazolesLC-MS, Alternative Syntheses

Table 2: Pharmacological Screening Parameters

Assay TypeTarget Organisms/CellsKey MetricsAdvanced Follow-UpReference
AntimicrobialS. aureus, C. albicansMIC, Zone of InhibitionSynergy with Efflux Inhibitors
CytotoxicityVERO cellsIC₅₀, Selectivity IndexIn Vivo PK/PD Modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.